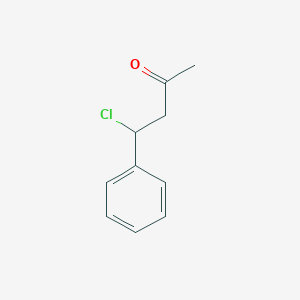
4-Chloro-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a phenyl group and a chlorine atom attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbutan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenylbutan-2-one in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Purify the product by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-phenylbutan-2-amine.
Reduction: Formation of 4-chloro-4-phenylbutan-2-ol.
Oxidation: Formation of 4-chloro-4-phenylbutanoic acid.
Scientific Research Applications
4-Chloro-4-phenylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-4-phenylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-2-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.
4-Chloro-2-butanone: Lacks the phenyl group, resulting in different reactivity and applications.
4-Hydroxy-4-phenylbutan-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-4-phenylbutan-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications in synthesis and research. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic chemistry.
Properties
CAS No. |
52117-38-1 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
IOZCRUHKHFNWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


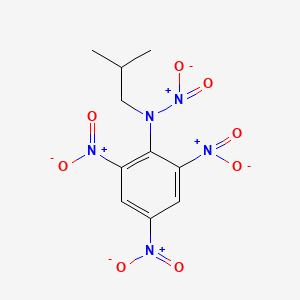
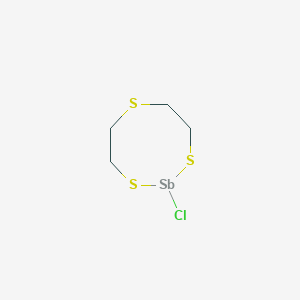

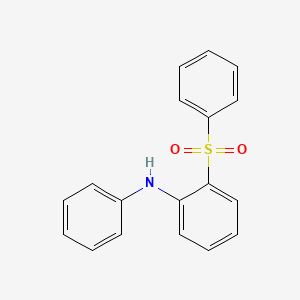
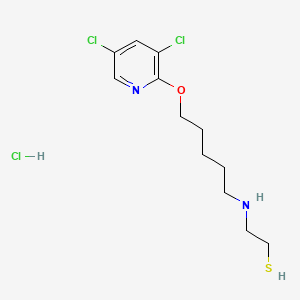

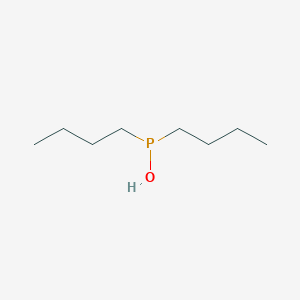
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)


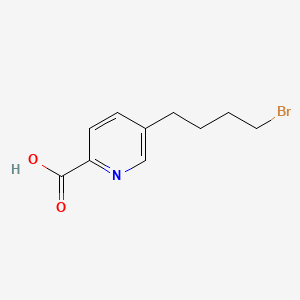
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
